
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H22N6O and its molecular weight is 314.393. The purity is usually 95%.
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Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a pyrazole ring and a pyrrolidine moiety. The presence of these heterocycles contributes to its pharmacological properties. The IUPAC name of the compound indicates its structural complexity and potential for diverse interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole ring is known for its capacity to form hydrogen bonds and engage in π-π interactions, which are crucial for binding affinity.
Key Mechanisms:
- Enzyme Inhibition: Studies have shown that pyrazole derivatives can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, making them potential anticancer agents .
- Anti-inflammatory Activity: The compound exhibits significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines .
Biological Activity Overview
The biological activities associated with this compound include:
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications to the pyrazole and pyridazine moieties can significantly impact the biological activity of derivatives. For instance:
- Substituents on the pyrazole ring have been shown to enhance binding affinity to target enzymes.
- Variations in the pyrrolidine structure influence the compound's solubility and bioavailability.
Case Studies
- Antitumor Activity: A study evaluated the efficacy of similar pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that compounds with structural similarities exhibited significant cytotoxic effects, especially when combined with doxorubicin .
- Inflammatory Response Modulation: Another research highlighted the compound's ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, showcasing its potential as an anti-inflammatory agent .
- Antibacterial Efficacy: In vitro tests demonstrated that derivatives of this compound displayed notable antibacterial activity against multiple strains, suggesting a mechanism involving disruption of bacterial cell membranes .
Scientific Research Applications
This compound exhibits a range of biological activities that make it suitable for research in several areas:
Anti-inflammatory Properties
Research has indicated that derivatives of pyrazole compounds can significantly inhibit pro-inflammatory cytokines. A study demonstrated that similar compounds showed inhibition rates of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM, indicating a potential role in treating inflammatory diseases.
Cytokine | Inhibition Rate (%) | Standard Drug (Dexamethasone) |
---|---|---|
TNF-α | 61 - 85 | 76 at 1 µM |
IL-6 | 76 - 93 | 86 at 1 µM |
Antitumor Activity
The compound's structural characteristics suggest potential anticancer properties. In vitro studies have assessed its efficacy against various cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma). The IC50 values observed were promising:
Cell Line | IC50 Value (µM) |
---|---|
HepG2 | 5.35 |
A549 | 8.74 |
These findings indicate that the compound may inhibit cancer cell proliferation effectively.
Antimicrobial Activity
Pyrazole derivatives have been evaluated for their antimicrobial properties against several bacterial strains. Research has shown that certain derivatives exhibit significant activity against pathogens such as E. coli and Staphylococcus aureus, comparable to established antibiotics.
Case Study 1: Anti-inflammatory Effects
A series of experiments were conducted to evaluate the anti-inflammatory effects of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide on induced inflammation in animal models. The results indicated a marked reduction in inflammatory markers and symptoms, supporting its potential use in treating inflammatory disorders.
Case Study 2: Antitumor Efficacy
In a controlled study involving human cancer cell lines, the compound was tested for its ability to induce apoptosis in cancer cells. The results showed that the compound not only inhibited cell growth but also triggered programmed cell death pathways, highlighting its dual action as an anticancer agent.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-12-11-13(2)22(20-12)10-7-17-16(23)14-5-6-15(19-18-14)21-8-3-4-9-21/h5-6,11H,3-4,7-10H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVVCOJTMNYPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NN=C(C=C2)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.